molecular formula C28H30N2O6 B11633658 methyl (4Z)-1-benzyl-2-methyl-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-benzyl-2-methyl-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11633658
M. Wt: 490.5 g/mol
InChI Key: ZEENKZSWJPPPKD-IWIPYMOSSA-N
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Description

Methyl (4Z)-1-benzyl-2-methyl-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, benzylidene group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-1-benzyl-2-methyl-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common route includes the condensation of a benzylidene derivative with a pyrrole precursor under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-1-benzyl-2-methyl-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (4Z)-1-benzyl-2-methyl-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (4Z)-1-benzyl-2-methyl-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4Z)-2-methyl-4-{4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one
  • 4-(3,4-dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one
  • 4-benzylidene-2-methyl-4H-oxazol-5-one

Uniqueness

Methyl (4Z)-1-benzyl-2-methyl-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific structural features, including the combination of a pyrrole ring and a tetrahydrofuran moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H30N2O6

Molecular Weight

490.5 g/mol

IUPAC Name

methyl (4Z)-1-benzyl-2-methyl-5-oxo-4-[[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethoxy]phenyl]methylidene]pyrrole-3-carboxylate

InChI

InChI=1S/C28H30N2O6/c1-19-26(28(33)34-2)24(27(32)30(19)17-21-7-4-3-5-8-21)15-20-10-12-22(13-11-20)36-18-25(31)29-16-23-9-6-14-35-23/h3-5,7-8,10-13,15,23H,6,9,14,16-18H2,1-2H3,(H,29,31)/b24-15-

InChI Key

ZEENKZSWJPPPKD-IWIPYMOSSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)OCC(=O)NCC3CCCO3)/C(=O)N1CC4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)OCC(=O)NCC3CCCO3)C(=O)N1CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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